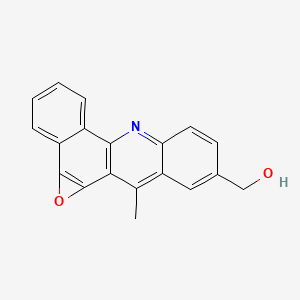
9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is a polycyclic aza-aromatic compound. It is a derivative of 7-methylbenz©acridine, which is known for its carcinogenic properties. This compound has been studied extensively in the context of its metabolism and potential biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide typically involves the oxidation of 7-methylbenz©acridine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .
Industrial Production Methods
While specific industrial production methods for 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反応の分析
Types of Reactions
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives such as carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
作用機序
The mechanism of action of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting normal biological processes such as replication and transcription. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
類似化合物との比較
Similar Compounds
7-Methylbenz©acridine: The parent compound, known for its carcinogenic properties.
7-Hydroxymethylbenz©acridine: A hydroxylated derivative with similar biological effects.
7,9-Dimethylbenz©acridine: Another derivative with additional methyl groups.
Uniqueness
9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is unique due to its specific structure, which includes both a hydroxymethyl group and an oxide group. This combination of functional groups contributes to its distinct chemical reactivity and biological effects, making it a valuable compound for scientific research .
特性
CAS番号 |
160543-18-0 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC名 |
(19-methyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaen-16-yl)methanol |
InChI |
InChI=1S/C19H13NO2/c1-10-14-8-11(9-21)6-7-15(14)20-17-12-4-2-3-5-13(12)18-19(22-18)16(10)17/h2-8,21H,9H2,1H3 |
InChIキー |
OWVWUAOMYKSAJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=C(O4)C5=CC=CC=C53)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
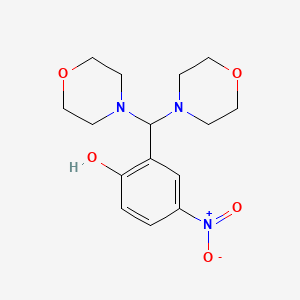
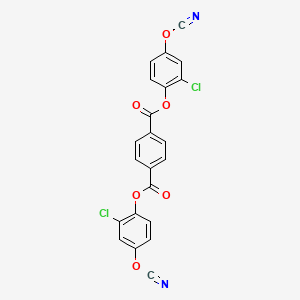
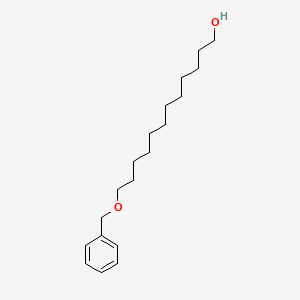

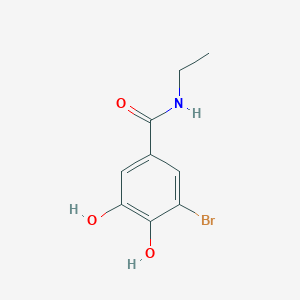
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
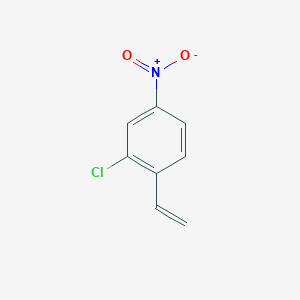
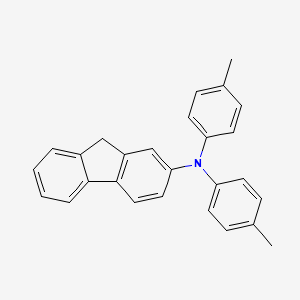
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
